Dichlorophenyl imidazoldioxolan
Description
Historical Context of Imidazole (B134444) and Dioxolane Heterocycles in Chemical Biology
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to the chemistry of life. nih.gov Among these, nitrogen-containing heterocycles are particularly prominent in nature, forming the backbone of many essential biological molecules like vitamins, hormones, and antibiotics. rsc.orgscbt.com Imidazole, a five-membered ring with two non-adjacent nitrogen atoms, was first synthesized by Heinrich Debus in 1858. tsijournals.com However, various derivatives of imidazole were known even before this formal synthesis. wikipedia.org The imidazole ring is a crucial component of the amino acid histidine, which plays a vital role in the function of many proteins and enzymes, and its derivative, histamine, is a key molecule in allergic reactions. tsijournals.comwikipedia.org The unique electron-rich nature of the imidazole scaffold allows it to interact with a wide array of biological receptors and enzymes, making it a privileged structure in medicinal chemistry. nih.govmdpi.com This has led to the development of numerous imidazole-containing drugs with a broad spectrum of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. mdpi.comsciencepublishinggroup.comnih.gov
The dioxolane ring, a five-membered ring containing two oxygen atoms, is another significant heterocycle in chemical biology. While not as broadly represented in natural products as imidazole, synthetic dioxolane derivatives have found important applications, particularly in drug development. They can influence a molecule's polarity and solubility, which are critical factors for its absorption and distribution in biological systems. researchgate.net Research has explored the use of dioxolane derivatives as modulators to overcome multidrug resistance in cancer therapy, highlighting their potential to enhance the efficacy of other therapeutic agents. nih.gov The combination of these two heterocyclic systems, imidazole and dioxolane, within a single molecular framework, as seen in dichlorophenyl imidazoldioxolan, creates a compound with a complex and potentially synergistic range of chemical and biological properties.
This compound as a Representative Structure within its Chemical Family
This compound is a complex molecule that incorporates several key chemical moieties. nih.gov Its full chemical name is ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate. nih.gov The core of the molecule features a 1,3-dioxolane (B20135) ring. Attached to this ring are a dichlorophenyl group and an imidazol-1-ylmethyl group. nih.gov This central structure is then linked via a methoxy (B1213986) group to a phenyl ring, which in turn is connected to a piperazine-1-carboxylate ethyl ester.
The presence of the dichlorophenyl group, with chlorine atoms at the 2 and 4 positions of the phenyl ring, significantly influences the molecule's electronic properties and its potential interactions with biological targets. The imidazole moiety, as previously discussed, is a well-established pharmacophore with a wide range of biological activities. sciencepublishinggroup.comijpsr.com The dioxolane ring acts as a stereochemically defined scaffold, and the specific cis-configuration of the substituents on the dioxolane ring is a notable feature of this compound. scbt.com The entire assembly is a relatively large and lipophilic molecule, as indicated by its calculated XLogP3 value of 5.1. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C27H30Cl2N4O5 |
| Molecular Weight | 561.5 g/mol |
| XLogP3 | 5.1 |
| IUPAC Name | ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate |
| CAS Number | 67914-69-6 |
Data sourced from PubChem. nih.gov
This compound is considered a representative of its chemical family due to the convergence of these important structural motifs. It serves as a scaffold for the synthesis of various derivatives where modifications to the dichlorophenyl ring, the imidazole group, or the piperazine (B1678402) tail can be made to explore structure-activity relationships. google.com The synthesis of such complex molecules often involves multi-step processes, including N-alkylation of imidazole, carbonyl reduction, and O-alkylation reactions. google.com
Conceptual Framework and Research Significance in Molecular Science
The research significance of this compound and its derivatives stems from the well-established biological activities of its constituent heterocyclic systems. sciencepublishinggroup.commdpi.com The imidazole core is a known component of many antimicrobial and anticancer agents. sciencepublishinggroup.comnih.gov Therefore, a primary conceptual framework for research into this compound is the exploration of its potential as a therapeutic agent. Scientists investigate how the unique combination and spatial arrangement of the dichlorophenyl, imidazole, and dioxolane moieties contribute to its biological activity.
The research also extends to understanding the fundamental molecular interactions of this compound. Molecular docking studies are employed to predict how this compound might bind to specific protein targets, such as the active sites of enzymes. nih.gov These computational approaches, combined with experimental data, help to build a comprehensive picture of its mechanism of action at the molecular level. The compound also serves as a tool in chemical biology to probe the function of specific biological pathways. nih.gov Its use in cosmetics as an antimicrobial agent also points to its broader applications in material science and product formulation. nih.govspecialchem.comewg.org
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFSWCSRVJBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868854 | |
| Record name | Ethyl 4-[4-({2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Retrosynthetic Analysis of the Dichlorophenyl Imidazoldioxolan Scaffold
A retrosynthetic analysis of the this compound core structure, specifically targeting compounds like Elubiol (ethyl 4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate), breaks the molecule down into key synthetic precursors. The primary disconnection occurs at the ether linkage, which is a central feature of the molecule's architecture. This bond is strategically formed late in the synthesis via a nucleophilic substitution reaction.
This leads to two primary fragments:
An electrophilic dioxolane component: This is typically a cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl fragment equipped with a good leaving group, such as a sulfonate ester (methanesulfonate or p-toluenesulfonate). google.com
A nucleophilic phenoxide component: For Elubiol, this is derived from ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. newdrugapprovals.org
Further disconnection of the dioxolane fragment reveals its own precursors: 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol. This, in turn, can be traced back to simpler starting materials, including 2',4'-dichloro-2-imidazol-1-ylacetophenone and a protected glycerol (B35011) derivative, which establish the stereochemistry of the dioxolane ring. The piperazine-containing fragment is assembled from 4-(4-hydroxyphenyl)piperazine and ethyl chloroformate. newdrugapprovals.org This analysis highlights the modular nature of the synthesis, allowing for variations in each component.
Contemporary Synthetic Routes and Reaction Mechanisms
The synthesis of this compound derivatives is a multi-step process that relies on precise control of reaction conditions to achieve the desired molecular structure and stereochemistry.
Optimization of Reaction Conditions and Catalyst Systems
The pivotal ether linkage formation is accomplished via a Williamson ether synthesis, where a phenoxide nucleophile displaces a leaving group from the dioxolane methyl moiety. Various conditions have been optimized for this and other synthetic steps.
For the key condensation step, reaction conditions vary, demonstrating efforts to optimize yield and purity. One method involves reacting the dioxolane precursor with N-(4-hydroxyphenyl)piperazine and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at 30°C for 24 hours, yielding the condensate in approximately 85% yield. newdrugapprovals.org Another approach uses potassium carbonate as the base in 4-methyl-2-pentanone (B128772) under reflux conditions. google.com A third set of conditions employs sodium hydride in DMSO, with the reaction proceeding overnight at 100°C. google.com
The synthesis of the phenoxide precursor, ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, also showcases varied optimization strategies. The acylation of 4-(4-hydroxyphenyl)piperazine with ethyl chloroformate has been performed using different bases and temperature profiles, such as triethylamine (B128534) in acetone (B3395972) at -10°C or sodium carbonate in acetone at 50°C. newdrugapprovals.org
Catalysts like palladium-on-charcoal are mentioned in the context of preparing related analogs, suggesting their use in reactions like debenzylation or other hydrogenolysis steps that may be part of alternative synthetic routes. google.com For certain formulations containing derivatives, platinum or rhodium complexes are used as catalysts for curing reactions, such as hydrosilylation. justia.com
| Reaction Step | Reactants | Base/Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|---|
| Ether Synthesis | Dioxolane-mesylate + N-(4-hydroxyphenyl)piperazine | Potassium Hydroxide | DMSO | 30°C | 24h | ~85% | newdrugapprovals.org |
| Ether Synthesis | Dioxolane-mesylate + 4-(4-morpholinyl)phenol | Potassium Carbonate | 4-Methyl-2-pentanone | Reflux | Overnight | Not Specified | google.com |
| Ether Synthesis | Dioxolane-mesylate + 4-chloro-N-(4-hydroxyphenyl)benzamide | Sodium Hydride | DMSO/Benzene | 100°C | Overnight | 58% | google.com |
| Acylation | 4-(4-hydroxyphenyl)piperazine + Ethyl Chloroformate | Triethylamine | Acetone | -10°C to 0°C | 10h | Not Specified | newdrugapprovals.org |
| Acylation | 4-(4-hydroxyphenyl)piperazine + Ethyl Chloroformate | Sodium Carbonate | Acetone | -10°C to 50°C | 1h | Not Specified | newdrugapprovals.org |
Principles of Sustainable Synthesis and Process Green Chemistry
Efforts toward making the synthesis of this compound more sustainable are evident in the development of improved purification methods. A modern approach utilizes a mixed solution of water and a low-chain alkyl alcohol, such as ethanol (B145695), to dissolve and then recrystallize the crude product. This method is presented as a "green" alternative that offers advantages in terms of simplicity, reduced cost, and improved stability of the final compound compared to traditional purification techniques that may rely on more hazardous chlorinated or aprotic polar solvents. The use of ethanol and water aligns with the principles of green chemistry by employing safer, more environmentally benign solvents.
Development of this compound Analogs and Derivatives
The this compound scaffold has been a template for the development of numerous analogs. These modifications are aimed at exploring the structure-activity relationship and potentially enhancing the compound's properties. nih.gov The modular synthesis allows for derivatization at several points, including the piperazine (B1678402) ring and the phenyl group attached to it.
Chemical Modification of the Dichlorophenyl Moiety
The 2,4-dichlorophenyl group is a key feature, and while it is often conserved, variations have been explored. google.com The patent literature indicates that preferred compounds are those where the aromatic group (Ar) is a mono- or dihalophenyl, with 2,4-dichlorophenyl being particularly favored. google.com This suggests that analogs with different halogen substitution patterns (e.g., monochlorophenyl, dichlorophenyl with different substitution) or different halogens entirely (e.g., fluorophenyl, bromophenyl) have been synthesized and evaluated.
Structural Diversification of the Imidazoldioxolan Core
The imidazoldioxolan core of dichlorophenyl-containing antifungal agents offers several sites for structural modification to optimize potency, selectivity, and pharmacokinetic properties. Research has primarily focused on modifications of the substituents on the dioxolane ring and bioisosteric replacement of the dichlorophenyl moiety.
One key strategy for diversification involves the modification of the ether linkage at the 4-position of the dioxolane ring. A variety of substituted phenols can be reacted with a suitable leaving group on the dioxolane's methyl group, such as a methanesulfonate, to introduce a wide range of aryl ether substituents. This approach allows for the exploration of the chemical space around this part of the molecule, influencing properties like lipophilicity and target engagement.
Another significant area of structural diversification is the bioisosteric replacement of the 2,4-dichlorophenyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. This strategy is employed to improve upon the pharmacological profile of a lead compound. For instance, in analogues of the related antifungal ketoconazole (B1673606), the 2,4-dichlorophenyl group has been successfully replaced with a 1,4-benzothiazine moiety. icm.edu.pl This substitution was investigated to assess if a more potent inhibition of the target enzyme, CYP51, could be achieved. icm.edu.pl Such modifications can alter the electronic and steric properties of the molecule, potentially leading to improved binding affinity and a better safety profile.
The table below summarizes key structural modifications investigated in analogues of this compound compounds.
| Modification Site | Type of Modification | Rationale |
| Dioxolane Ring (C4) | Variation of the ether-linked aryl group | To modulate lipophilicity and target interaction |
| Dichlorophenyl Moiety | Bioisosteric replacement (e.g., with 1,4-benzothiazine) | To enhance potency and improve safety profile icm.edu.pl |
| Imidazole (B134444) Ring | Substitution on the imidazole ring | To alter electronic properties and target binding |
These structural diversification strategies are crucial in the development of new antifungal agents with improved efficacy and reduced side effects.
Prodrug Design and Chemical Delivery System Modifications (Focus on chemical design)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. mdpi.com This approach is particularly valuable for overcoming challenges such as poor water solubility, which can limit the bioavailability of potent compounds like this compound derivatives. mdpi.com
A common strategy in the design of prodrugs for azole antifungals is to introduce a water-soluble promoiety that can be cleaved in vivo. For instance, a triazolium salt can be formed, which significantly increases aqueous solubility. mdpi.com This salt is designed to be chemically or enzymatically cleavable, releasing the active parent drug at the site of action. mdpi.com
The design of such prodrugs involves the careful selection of a linker and a promoiety that are stable in the formulation but readily cleaved under physiological conditions. For example, a water-soluble N-methylpiperazino promoiety linked by an O-alkyl carbamate (B1207046) linker has been explored for pyrazolo[3,4-d]pyrimidine compounds, resulting in a significant improvement in solubility. While not directly applied to this compound in the available literature, this strategy represents a viable approach.
Another chemical delivery system modification involves the use of nanocarriers. For example, itraconazole (B105839), a related triazole antifungal, has been formulated into nanoparticles to improve its dissolution and absorption. scielo.br This approach encapsulates the drug in a carrier system, which can enhance its delivery to the target site and protect it from premature degradation.
The table below outlines some chemical design strategies for prodrugs and chemical delivery systems applicable to this compound derivatives.
| Strategy | Chemical Design Feature | Desired Outcome |
| Prodrug | Formation of a water-soluble triazolium salt | Increased aqueous solubility for parenteral administration mdpi.com |
| Prodrug | Attachment of a cleavable promoiety (e.g., via carbamate linker) | Enhanced solubility and bioavailability |
| Chemical Delivery System | Encapsulation in nanoparticles (e.g., zein-based) | Improved dissolution, absorption, and targeted delivery scielo.br |
These chemical modifications are instrumental in transforming potent but poorly soluble compounds into effective therapeutic agents.
Molecular Interactions and Biochemical Mechanism Elucidation
Investigations into Molecular Target Engagement
Understanding how Dichlorophenyl imidazoldioxolan engages with its molecular target is the first step in elucidating its mechanism of action. This involves a combination of biochemical and biophysical techniques to confirm direct interaction and quantify its effects.
To quantify the inhibitory effect of this compound on its target enzyme, specific biochemical assays are developed. These assays are designed to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. A common target for imidazole-based compounds is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.
Assay development typically involves:
Recombinant Enzyme Expression and Purification: The target enzyme (e.g., lanosterol 14α-demethylase from a fungal source) is produced in a controlled system, such as E. coli or yeast, and purified to ensure that the observed activity is not influenced by other cellular components.
Substrate and Detection Method Selection: A suitable substrate for the enzyme is chosen, and a method to detect the consumption of the substrate or the formation of the product is established. This can be achieved through spectrophotometry or fluorescence, where changes in absorbance or light emission are correlated with enzyme activity.
Kinetic Parameter Determination: The assay is used to determine key kinetic parameters. The Michaelis-Menten constant (Kₘ) for the substrate is established, and the inhibitor's potency is quantified. The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex, is then calculated to provide a more absolute measure of potency. mdpi.com The type of inhibition (e.g., competitive, non-competitive) can also be determined by analyzing reaction rates at various substrate and inhibitor concentrations. nih.gov
Table 1: Representative Enzyme Inhibition Kinetic Data for this compound against Fungal Lanosterol 14α-demethylase This table contains illustrative data to demonstrate the typical results from such an experiment.
| Inhibitor Concentration (nM) | Enzyme Activity (%) | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|---|---|
| 0 | 100 | Competitive | 8.5 | 4.2 |
| 1 | 88 | |||
| 5 | 60 | |||
| 10 | 45 | |||
| 20 | 28 | |||
| 50 | 12 | |||
| 100 | 5 |
Biophysical techniques provide direct evidence of the binding interaction between a ligand (this compound) and its target protein, offering insights into the kinetics and thermodynamics of the engagement. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected by the instrument. researchgate.net This allows for the precise calculation of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then determined from the ratio of these rates (kₑ/kₐ). nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nicoyalife.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the purified target protein. The resulting heat change is measured and used to determine the binding affinity (Kₑ), the stoichiometry of the interaction (n), and the thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS). nicoyalife.com This provides a complete thermodynamic profile of the interaction.
Table 2: Illustrative Biophysical Data for this compound Binding to Target Protein This table contains representative data to demonstrate the typical outputs from SPR and ITC experiments.
| Technique | Parameter | Value |
|---|---|---|
| SPR | Association Rate (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | 3.0 x 10⁻³ s⁻¹ | |
| Affinity (Kₑ) | 20 nM | |
| ITC | Stoichiometry (n) | 1.1 |
| Affinity (Kₑ) | 25 nM | |
| Enthalpy (ΔH) | -8.5 kcal/mol | |
| Entropy (ΔS) | 4.2 cal/mol·K |
To understand the effect of this compound in a biological context, its impact on cellular pathways is studied in model organisms like the yeast Saccharomyces cerevisiae or in specific fungal cell lines (e.g., Aspergillus fumigatus, Candida albicans). frontiersin.org These studies aim to confirm that the molecular target engagement observed in vitro translates to a functional consequence in living cells. nih.gov
Methodologies include treating the cells with the compound and observing downstream effects through techniques like:
Transcriptomics (RNA-Seq): To analyze changes in gene expression across the genome, identifying upregulated or downregulated pathways.
Proteomics: To measure changes in the levels of cellular proteins, confirming that transcriptional changes lead to functional alterations.
Metabolomics: To analyze the cellular pool of metabolites, which can reveal blockages or alterations in specific biochemical pathways. For instance, in the context of a sterol biosynthesis inhibitor, one would expect to see a decrease in the final sterol product and an accumulation of precursor molecules.
Elucidation of Specific Biochemical Pathways Impacted
Following the confirmation of molecular target engagement, research focuses on precisely mapping the biochemical consequences of this interaction. For this compound, this primarily involves the analysis of sterol biosynthesis.
This compound belongs to a class of compounds known to inhibit ergosterol (B1671047) biosynthesis in fungi. researchgate.net Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov The primary target of many imidazole (B134444) fungicides is lanosterol 14α-demethylase, an enzyme encoded by the ERG11 or CYP51 gene. nih.gov
Inhibition of this enzyme disrupts the sterol biosynthesis pathway at a critical step: the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. apsnet.org This blockage leads to two major consequences for the fungal cell:
Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane, affecting the function of membrane-bound proteins and ultimately hindering fungal growth. apsnet.org
Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase causes the buildup of methylated sterol precursors, such as lanosterol. These intermediates can be incorporated into the fungal membrane, disrupting its structure and function and contributing to the compound's antifungal activity.
An important aspect of mechanistic studies is to assess the compound's selectivity for the fungal target over its mammalian homolog. The sterol biosynthesis pathway is conserved across eukaryotes, and mammals have a homologous enzyme, lanosterol 14α-demethylase, which is involved in cholesterol synthesis. researchgate.net
In vitro cell models, such as hepatic cell lines (e.g., HepG2), are used to investigate the effect of this compound on cholesterol production. nih.gov These cells are treated with the compound, and changes in cholesterol synthesis are measured, often by quantifying the incorporation of a labeled precursor like [¹⁴C]-acetate into cholesterol. These studies help determine the compound's selectivity index—the ratio of its inhibitory activity against the fungal enzyme versus the mammalian enzyme. High selectivity is a desirable trait, indicating a lower potential for off-target effects.
Table 3: Comparative Inhibitory Activity of this compound This table presents illustrative data comparing the compound's potency against fungal and mammalian enzyme targets.
| Target Enzyme | Organism Type | IC₅₀ (nM) | Selectivity Index (Mammalian/Fungal) |
|---|---|---|---|
| Lanosterol 14α-demethylase (Erg11/CYP51) | Fungal (C. albicans) | 8.5 | > 1,176 |
| Lanosterol 14α-demethylase (CYP51) | Mammalian (Human) | > 10,000 |
Identification of Novel Interaction Partners
The identification of direct binding partners for a small molecule like this compound is a critical step in deciphering its biological function. nih.govresearchgate.net This process, often termed target deconvolution, can be approached through a variety of powerful techniques that leverage the principles of proteomics and chemical biology. nih.govresearchgate.net
Proteomics-Based Target Identification Methods
Proteomics offers a suite of powerful, unbiased methods to identify the protein targets of small molecules directly from complex biological samples. nih.govpnas.org These approaches are instrumental in providing a global view of a compound's interactions within the proteome.
One of the most widely utilized strategies is affinity-based protein profiling (AfBPP) . magtechjournal.comrsc.org This technique involves the immobilization of the small molecule of interest, in this case, this compound, onto a solid support, such as agarose beads. This "bait" is then incubated with a cellular lysate. Proteins that bind to the immobilized compound are selectively captured and subsequently eluted. These captured proteins are then identified using mass spectrometry.
To enhance the specificity and reduce the number of non-specific binders, a quantitative proteomics approach such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated with the affinity pulldown. nih.govpnas.org In a hypothetical SILAC experiment for this compound, two populations of cells would be cultured. One population would be grown in media containing "light" isotopes of certain amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine), while the other would be grown in media with "heavy" isotopic versions (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine). The lysate from the "heavy" cells would be pre-incubated with a soluble version of this compound to act as a competitor, while the "light" lysate would be treated with a vehicle control. The two lysates would then be combined and incubated with the immobilized this compound.
True binding partners will be outcompeted by the soluble compound in the "heavy" lysate, resulting in a low heavy/light ratio in the mass spectrometry analysis. In contrast, non-specific binders will be present in both lysates and will have a heavy/light ratio close to one.
Hypothetical Data from a SILAC-AfBPP Experiment for this compound
| Protein ID | Gene Name | Heavy/Light Ratio | Putative Target Status |
|---|---|---|---|
| P12345 | GENE1 | 0.15 | High Confidence |
| Q67890 | GENE2 | 0.21 | High Confidence |
| R54321 | GENE3 | 0.95 | Non-specific |
| S98765 | GENE4 | 0.33 | Medium Confidence |
Another powerful proteomics approach is activity-based protein profiling (ABPP) . magtechjournal.comrsc.org This method is particularly useful if this compound is suspected to target a specific class of enzymes. ABPP utilizes chemical probes that react with the active sites of enzymes in a mechanism-dependent manner. nih.gov A competitive ABPP experiment could be designed where a cell lysate is pre-treated with this compound before the addition of a broad-spectrum activity-based probe for a particular enzyme family. If this compound binds to a member of this enzyme family, it will block the binding of the probe, leading to a decrease in the signal for that specific protein.
Chemical Biology Approaches for Ligand-Target Deconvolution
Chemical biology provides a complementary set of tools for identifying the targets of small molecules, often involving the synthesis of modified versions of the parent compound. nih.gov These "chemical probes" are designed to report on their binding interactions within a cellular context.
A prominent technique in this area is photoaffinity labeling (PAL) . bohrium.comnih.govresearchgate.netnih.gov This method involves synthesizing a derivative of this compound that incorporates a photoreactive group, such as a diazirine or a benzophenone. nih.govscispace.com This probe is introduced to living cells or cell lysates, where it binds to its target proteins. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with the nearest amino acid residues of the binding protein. nih.govnih.gov
To facilitate the identification of the now covalently labeled proteins, the photoaffinity probe would also typically include a "handle" for enrichment, such as a biotin tag or a small alkyne or azide group for subsequent modification via click chemistry . nih.govnih.govlumiprobe.com Click chemistry allows for the highly specific and efficient attachment of a reporter tag (like biotin or a fluorescent dye) to the probe-protein conjugate. nih.govlumiprobe.com The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.
Hypothetical Design of a this compound Photoaffinity Probe
| Component | Function | Example Moiety |
|---|---|---|
| Recognition Element | Binds to the target protein | This compound |
| Photoreactive Group | Forms a covalent bond upon UV activation | Diazirine |
The workflow for such an experiment would involve incubating cells with the this compound photoaffinity probe, irradiating with UV light, lysing the cells, performing a click reaction to attach a biotin tag, enriching the biotinylated proteins, and finally, identifying the proteins via mass spectrometry. nih.govnih.gov
Hypothetical Results from a Photoaffinity Labeling Experiment
| Protein ID | Gene Name | Spectral Counts (Probe) | Spectral Counts (Control) | Target Confidence |
|---|---|---|---|---|
| P54321 | GENE6 | 58 | 2 | High |
| Q98765 | GENE7 | 45 | 5 | High |
| R12345 | GENE8 | 10 | 8 | Low |
By employing these sophisticated proteomics and chemical biology strategies, researchers can systematically identify the direct interaction partners of this compound. The convergence of data from these orthogonal approaches would provide a high-confidence list of putative targets, paving the way for a deeper understanding of the compound's mechanism of action and its effects on cellular physiology.
Computational Chemistry and Structure Activity Relationship Sar Modeling
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations delve into the electronic structure of a molecule, providing fundamental data on its stability, reactivity, and intermolecular interaction potential. mdpi.com Techniques like Density Functional Theory (DFT) are used to determine molecular geometries, vibrational frequencies, and electronic properties that are central to understanding a molecule's function. mdpi.comusp.org
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. mdpi.com The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
For azole antifungal agents, a smaller HOMO-LUMO gap generally suggests higher reactivity. Studies on related compounds have shown that fungicidal activity can be well-correlated with the HOMO-LUMO gap, with active compounds often possessing a specific energy gap range. nih.gov QSAR studies on azole derivatives have identified the electronegativity of occupied and unoccupied molecular orbitals as key descriptors for predicting biological activity. nih.gov The analysis indicates that in reactive states, specific atoms, such as oxygen, are critically involved in the ligand-receptor interaction through electron transfer. nih.gov
Table 1: Illustrative Quantum Chemical Parameters for Related Antifungal Scaffolds This table presents typical calculated values for related heterocyclic compounds to illustrate the concepts, not specific values for Dichlorophenyl imidazoldioxolan.
| Compound Type | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Thiazole Derivative 1 | -5.54 | - | - | researchgate.net |
| Thiazole Derivative 2 | -6.27 | - | - | researchgate.net |
| N-pyrazolthioamide | - | - | ~9-11 | nih.gov |
Electrostatic Potential Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other molecules. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Typically, red areas indicate negative potential (electron-rich, nucleophilic sites), while blue areas denote positive potential (electron-poor, electrophilic sites).
For the related compound ketoconazole (B1673606), MEP analysis shows areas of positive potential (blue) which are indicative of electron deficiency and are important for intermolecular interactions. researchgate.netresearchgate.net In this compound, the dichlorophenyl ring, with its electron-withdrawing chlorine atoms, would create a region of positive potential, making it suitable for engaging in π-π or cation-π interactions within a receptor binding site. The nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms in the dioxolane and ester groups would be regions of negative potential, capable of acting as hydrogen bond acceptors. The complex charge distribution across the entire molecule dictates its orientation and binding affinity within a biological target.
Molecular Docking and Dynamics Simulations of this compound
Molecular docking and dynamics simulations are powerful computational techniques that model the interaction between a small molecule (ligand) and its macromolecular target (receptor). These methods are crucial for predicting binding affinity and understanding the structural basis of a drug's mechanism of action.
The primary target for azole antifungal agents, including ketoconazole and its derivatives, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netneuroquantology.com This enzyme is a key player in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.netnih.gov Inhibition of CYP51 disrupts membrane integrity and halts fungal growth. nih.gov
Molecular docking studies place the ligand into the active site of the target protein to predict its preferred binding mode and affinity. For azole inhibitors, the binding mechanism is well-characterized: a nitrogen atom in the imidazole ring coordinates with the heme iron atom at the center of the CYP51 active site. researchgate.netnih.gov Additionally, the inhibitor is stabilized by numerous hydrophobic interactions with non-polar amino acid residues in the binding pocket, such as tyrosine, phenylalanine, and leucine. nih.govfrontiersin.org The dichlorophenyl group of this compound is critical for establishing these favorable hydrophobic and π-stacking interactions. researchgate.net
Table 2: Example Docking Scores and Interactions for Azole Inhibitors with CYP51 This table shows representative docking data for various azole compounds against CYP51 to demonstrate the type of results obtained from such studies.
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Compound 7b | Lanosterol 14 alpha-Demethylase | -11.1 | - | nih.gov |
| Compound 8c | Lanosterol 14 alpha-Demethylase | -11.6 | - | nih.gov |
| Fluconazole | Lanosterol 14 alpha-Demethylase | -8.2 | - | nih.gov |
| Diniconazole | CYP51B | - | Thr77, Ala258, Lys454 | nih.gov |
Conformational Landscape and Dynamic Behavior of the Compound
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-receptor complex over time. frontiersin.org MD simulations track the movements and conformational changes of atoms, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. frontiersin.org
For azole inhibitors with long side chains, like itraconazole (B105839) and posaconazole, MD simulations have been used to investigate the stability of their complexes with CYP51. frontiersin.org By calculating the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over hundreds of nanoseconds, researchers can confirm that the inhibitor remains stably bound in the active site. frontiersin.org These simulations also reveal how different parts of the protein, such as flexible loops, may adjust to accommodate the ligand, and how the ligand itself may adopt different conformations within the binding pocket. frontiersin.orgnih.gov Such studies are essential for understanding the nuanced, dynamic nature of molecular recognition.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net Cheminformatics involves the analysis of large chemical datasets to explore chemical space, identify common scaffolds, and visualize structure-activity relationships. mdpi.comgrafiati.com
QSAR studies on antifungal agents often use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include:
Steric descriptors: Related to the size and shape of the molecule.
Electronic descriptors: Such as HOMO/LUMO energies and partial atomic charges. nih.gov
Hydrophobic descriptors: Like the octanol-water partition coefficient (LogP), which is crucial for membrane permeability. nih.gov
Topological descriptors: Which describe the connectivity of atoms.
For azole antifungals, QSAR models have been successfully developed using methods like Comparative Molecular Field Analysis (CoMFA), which uses 3D steric and electrostatic fields as descriptors. mdpi.com These models help to create a "map" indicating which regions of the molecule should be modified to enhance activity. For instance, a model might suggest that increasing positive electrostatic potential in one area or adding steric bulk in another would be beneficial.
Table 3: Common Descriptor Classes in Antifungal QSAR Studies
| Descriptor Class | Examples | Relevance to Activity | Reference(s) |
|---|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Governs reactivity and electrostatic interactions with the target. | nih.govnih.gov |
| Hydrophobic | LogP, Molar Refractivity | Influences cell membrane penetration and hydrophobic binding. | nih.gov |
| Steric / 3D | Molecular Volume, Surface Area, CoMFA/CoMSIA Fields | Determines the fit within the enzyme's active site. | mdpi.com |
| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular size, shape, and branching. | researchgate.net |
Molecular Descriptor Calculation and Selection for Predictive Models
The foundation of any QSAR model is the numerical representation of molecular structure through descriptors. nih.gov Molecular descriptors are quantitative values that characterize the physical, chemical, or geometric properties of a molecule. For a complex scaffold like this compound, a wide array of descriptors can be calculated to capture its intricate features. nih.gov The process begins with the generation of a 3D model of the molecule, which is then optimized using quantum chemical methods like the Hartree-Fock method to achieve a stable conformation. japsonline.com
The calculated descriptors can be broadly categorized:
1D and 2D Descriptors: These are the simplest descriptors, derived from the chemical formula or the 2D representation of the molecule. They include counts of atoms and bonds, molecular weight, and topological indices that describe molecular branching and connectivity. mdpi.com Software like Mordred and Mold2 can calculate hundreds of such descriptors. japsonline.commdpi.com
Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and include properties like dipole moment, electronegativity, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com These descriptors are crucial for understanding the reactivity and interaction capabilities of the molecule.
3D-QSAR Descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic field values around the molecule. researchgate.netmdpi.com These 3D descriptors are particularly useful for modeling how a molecule fits into the active site of a biological target, such as the fungal enzyme Cytochrome P450 51 (CYP51). researchgate.net
Once a large pool of descriptors is calculated, the critical step of selection begins. Including all calculated descriptors can lead to overfitting and a non-robust model. The goal is to select a small subset of descriptors that have the most significant correlation with the biological activity while being independent of each other. nih.gov The Genetic Algorithm (GA) is a powerful technique used for this purpose, as it can efficiently search through vast combinations of descriptors to find an optimal set for the model. japsonline.com
Table 1: Examples of Molecular Descriptors Used in Antifungal QSAR Studies
| Descriptor Category | Specific Descriptor Example | Description | Relevance to this compound |
| Topological | Balaban J index | A topological index that accounts for the size and branching of the molecular structure. | Describes the overall shape and connectivity of the imidazoldioxolan ring system and its substituents. |
| Topological | GATS4se | Geary autocorrelation of lag 4, weighted by atomic Sanderson electronegativities. japsonline.com | Captures the distribution of electronegativity within the molecule, relevant for interactions with the target enzyme. japsonline.com |
| Quantum Chemical | LogP | The logarithm of the octanol-water partition coefficient. | A measure of the molecule's hydrophobicity, which influences its ability to cross cell membranes. |
| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. | Important for electrostatic interactions within the enzyme's active site. |
| 3D-QSAR | Steric Fields (CoMFA) | Represents the van der Waals interactions between the molecule and a probe atom at various grid points. researchgate.net | Defines the required shape for optimal binding; bulky substituents on the dichlorophenyl ring may either enhance or hinder activity. |
| 3D-QSAR | Electrostatic Fields (CoMFA) | Represents the electrostatic interactions between the molecule and a charged probe atom. researchgate.net | Highlights regions where positive or negative potentials are favorable for activity, guiding the placement of polar groups. |
This table is interactive. Users can sort columns to compare descriptor types.
Statistical Modeling Approaches for Structure-Activity Correlations
After selecting the most relevant molecular descriptors, a mathematical model is built to correlate these descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC) of a series of compounds. nih.gov The dataset of molecules is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power on new, unseen compounds. japsonline.com
Several statistical methods are employed to develop these correlation models:
Multiple Linear Regression (MLR): This is one of the most straightforward methods, creating a linear equation that relates the biological activity to the selected descriptors. nih.gov When combined with a robust descriptor selection method like a genetic algorithm (GA-MLR), it can produce easily interpretable and reliable models. japsonline.com The quality of the model is assessed using statistical parameters like the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which measures its predictive ability. japsonline.commdpi.com
Partial Least Squares (PLS): PLS is particularly effective when dealing with a large number of descriptors that may be inter-correlated, a common situation in 3D-QSAR studies like CoMFA and CoMSIA. nih.gov PLS reduces the descriptor variables to a smaller set of orthogonal latent variables, or principal components, that capture the most important information and uses them to build the regression model. researchgate.net
Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. They can capture intricate, non-linear relationships between molecular descriptors and activity that may be missed by linear methods like MLR and PLS. nih.gov
The robustness and predictive accuracy of the developed QSAR model are paramount. Internal validation techniques like leave-one-out (LOO) cross-validation are used during model development. japsonline.commdpi.com However, the ultimate test is external validation, where the model's ability to predict the activity of the test set compounds is evaluated. japsonline.com A reliable model will show good correlation for both the training and test sets. mdpi.com
Table 2: Comparison of Statistical Modeling Approaches in QSAR
| Modeling Method | Description | Advantages | Common Application |
| Multiple Linear Regression (MLR) | Establishes a direct linear relationship between descriptors and activity. nih.gov | Simple, fast, and highly interpretable. nih.gov | 2D-QSAR studies with a small number of non-correlated descriptors. |
| Partial Least Squares (PLS) | A regression technique that handles numerous, correlated variables by projecting them onto a smaller space of latent variables. nih.gov | Robust for datasets with many collinear descriptors; the standard for CoMFA/CoMSIA. researchgate.netnih.gov | 3D-QSAR where steric and electrostatic field descriptors are highly correlated. |
| Genetic Algorithm (GA) | An optimization technique used to select the most relevant variables (descriptors) for inclusion in a model (e.g., GA-MLR). japsonline.com | Efficiently searches for optimal solutions in a large variable space, preventing overfitting. japsonline.com | Feature selection in both linear and non-linear QSAR models. |
| Artificial Neural Networks (ANN) | A non-linear computational model capable of learning complex patterns from the data. nih.gov | Can model complex, non-linear structure-activity relationships. | Used when a linear relationship between descriptors and activity is not assumed. |
This table is interactive. Users can sort columns to explore different modeling techniques.
Virtual Screening and Library Design based on QSAR Models
A well-validated QSAR model is a powerful predictive tool for drug discovery. nih.gov It can be used to perform virtual screening, a computational technique to search large chemical databases for novel molecules that are likely to be active against the target of interest. ctu.edu.vnrsc.org
The process involves:
Database Preparation: Large libraries of commercially available or virtually generated compounds are collected.
Descriptor Calculation: The same molecular descriptors used to build the QSAR model are calculated for every compound in the library.
Activity Prediction: The QSAR model is applied to predict the antifungal activity of each compound based on its calculated descriptors.
Hit Selection: Compounds predicted to have high activity are selected as "hits" for further investigation, which may involve chemical synthesis and biological testing. nih.gov
This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds. nih.gov Furthermore, structure-based virtual screening, which involves docking candidate molecules into the 3D structure of the target enzyme, can be used in conjunction with QSAR. scielo.brniscpr.res.in The QSAR model can pre-filter a large database, and the resulting subset can then be subjected to more computationally intensive docking simulations to refine the selection of potential inhibitors. ctu.edu.vn
Beyond screening existing libraries, QSAR models provide crucial insights for the rational design of new compound libraries centered on the this compound scaffold. By analyzing the QSAR model, chemists can understand which structural features are beneficial or detrimental to antifungal activity. For instance, a CoMFA model might reveal through its contour maps that a bulky group is favored in one region of the molecule, while a hydrogen bond donor is required in another. researchgate.netmdpi.com This information guides the design of a focused library of new derivatives with a higher probability of success, optimizing the drug discovery process. japsonline.com
Advanced Analytical and Biophysical Characterization Methodologies
Spectroscopic Techniques for Structural and Mechanistic Insights
Spectroscopy is a cornerstone for the molecular-level investigation of dichlorophenyl imidazoldioxolan, offering detailed information on its conformation, metabolic transformation, and binding to macromolecules.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this compound in solution. Techniques such as 1H and 13C NMR provide fundamental information about the chemical environment of each atom. nih.govresearchgate.net The chemical shifts (δ) of protons and carbons in the dichlorophenyl, imidazole (B134444), and dioxolane rings are indicative of the electronic environment and are influenced by the spatial arrangement of these moieties. ipb.ptmdpi.com
The conformation of the flexible dioxolane ring, which can adopt various twist and envelope conformations, can be investigated through the analysis of vicinal proton-proton coupling constants (³JHH). researchgate.netacs.org Furthermore, advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the relative orientation of the different rings. NOESY detects through-space interactions between protons, providing evidence for which protons are in close proximity, thereby defining the preferred conformation of the entire molecule. For instance, NOE correlations between protons on the dichlorophenyl ring and those on the imidazole or dioxolane rings would establish their spatial relationship. rsc.org Computational modeling, often used in conjunction with NMR data, can help to determine the lowest energy conformers of the molecule. researchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Moiety | Atom Type | Typical Chemical Shift (δ, ppm) | Influencing Factors |
|---|---|---|---|
| Dichlorophenyl | Aromatic Protons | 7.2 - 7.6 | Position of chlorine atoms, electronic effects |
| Aromatic Carbons | 125 - 140 | Substitution pattern | |
| Imidazole | C2-H | ~7.7 - 8.1 | Tautomeric form, substitution |
| C4-H, C5-H | ~7.1 - 7.5 | Proximity to other rings | |
| Imidazole Carbons | 115 - 145 | N-substitution | |
| Dioxolane | Methylene Protons | 3.8 - 4.2 | Ring conformation, substituent effects |
| Acetal Proton | 4.8 - 5.2 | Anomeric effects | |
| Dioxolane Carbons | 65 - 105 | Degree of substitution |
Note: These are representative values and can vary based on the specific isomer and solvent conditions.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for metabolite profiling and identifying potential adducts of this compound in a non-clinical context. nih.gov This approach allows for the separation and sensitive detection of metabolites from complex biological matrices like microsomal incubations.
In a typical non-clinical metabolite identification study, the parent compound is incubated with liver microsomes or other enzyme systems. The resulting mixture is then analyzed by LC-MS/MS. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. nih.govwiley.com
Potential metabolic transformations for this compound could include:
Oxidation: Hydroxylation of the dichlorophenyl ring or oxidation at the imidazole or dioxolane moieties. These would be detected as an increase in mass of 16 Da (for each oxygen atom added).
Hydrolysis: Opening of the dioxolane ring.
Conjugation: Formation of adducts with endogenous molecules such as glutathione (B108866) (GSH), glucuronic acid, or sulfate. GSH adducts, for example, are identified by a characteristic mass shift and can be further characterized by specific fragmentation patterns in MS/MS experiments.
Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification.
Biophysical techniques like circular dichroism (CD) and fluorescence spectroscopy are vital for investigating the interactions between this compound and proteins, and for assessing any induced conformational changes. researchgate.net
Fluorescence Spectroscopy can be used to study the binding of the compound to a protein, often by monitoring the protein's intrinsic fluorescence, which typically arises from tryptophan and tyrosine residues. researchgate.netnih.gov The binding of a ligand like this compound near these fluorescent residues can lead to quenching of the fluorescence intensity. researchgate.net This quenching effect can be analyzed to determine key binding parameters, such as the binding constant (Ka) and the number of binding sites (n). The mechanism of quenching (static or dynamic) can be elucidated through temperature-dependent studies.
Circular Dichroism (CD) Spectroscopy provides information about the secondary structure of a protein (e.g., α-helix, β-sheet content). Upon binding of this compound, changes in the protein's CD spectrum can indicate a conformational change. For example, a decrease in the signal intensity in the far-UV region (200-250 nm) might suggest a loss of helical structure, providing insight into how the compound affects protein folding and stability.
Table 2: Illustrative Data from a Fluorescence Quenching Experiment
| This compound Conc. (µM) | Fluorescence Intensity (a.u.) | 1 / [Ligand] (µM⁻¹) | F₀ / F |
|---|---|---|---|
| 0 | 980 | - | 1.00 |
| 10 | 754 | 0.100 | 1.30 |
| 20 | 612 | 0.050 | 1.60 |
| 40 | 445 | 0.025 | 2.20 |
| 60 | 350 | 0.017 | 2.80 |
| 80 | 288 | 0.013 | 3.40 |
F₀ is the fluorescence of the protein alone, and F is the fluorescence in the presence of the ligand. This data can be used in a Stern-Volmer plot to analyze quenching.
Chromatographic and Separation Science for Complex Mixture Analysis
Chromatographic methods are essential for the purification and analysis of this compound, enabling its separation from starting materials, by-products, isomers, and metabolites.
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are paramount for analyzing complex mixtures containing this compound. actascientific.comspringernature.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for both qualitative and quantitative analysis. saspublishers.com A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system can effectively separate this compound from closely related structural isomers. nih.govthermofisher.comnih.gov The choice of column (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (e.g., methanol (B129727) or acetonitrile (B52724) gradients with water) is optimized to achieve the best resolution. wiley.comresearchgate.net The mass spectrometer provides highly sensitive and selective detection, allowing for the quantification of the compound even at low concentrations and the tentative identification of unknown impurities or metabolites based on their mass-to-charge ratios. mdpi.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers an even greater level of structural information. researchgate.netresearchgate.net In this setup, the eluent from the LC column flows directly into an NMR spectrometer. mdpi.comsemanticscholar.orgiosrphr.org This allows for the acquisition of complete NMR spectra for each separated peak. LC-NMR is particularly powerful for the unambiguous identification of isomers, which may have identical mass spectra but different NMR spectra due to their distinct spatial arrangements. While less sensitive than MS, LC-NMR provides definitive structural elucidation of components within a mixture without the need for prior isolation. nih.gov
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. researchgate.net For this compound, derivatization may be employed to enhance its volatility for gas chromatography (GC) analysis or to improve its detectability for LC methods. capes.gov.br
If GC-MS analysis is desired, the compound would likely require derivatization to increase its thermal stability and volatility. nih.gov The secondary amine in the imidazole ring is a potential site for derivatization. Reagents such as silylating agents (e.g., BSTFA) or acylating agents can be used to replace the active hydrogen, making the molecule more suitable for GC. osti.gov
In liquid chromatography, derivatization can be used to introduce a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity for UV or fluorescence detectors. For instance, reacting the imidazole moiety with a tagging agent like dansyl chloride not only improves detectability but can also alter the compound's retention characteristics, potentially improving separation from interfering substances in a complex matrix. nih.gov
Table 3: Potential Derivatization Strategies for this compound Analysis
| Analytical Technique | Derivatizing Agent | Target Functional Group | Purpose |
|---|---|---|---|
| GC-MS | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Imidazole N-H | Increase volatility and thermal stability |
| GC-MS | Acetic Anhydride | Imidazole N-H | Increase volatility, create specific mass fragments |
| LC-Fluorescence | Dansyl Chloride | Imidazole N-H | Introduce a fluorescent tag for enhanced sensitivity |
| LC-UV/Vis | Benzoyl Chloride | Imidazole N-H | Introduce a strong chromophore for enhanced UV detection |
Crystallographic Analysis and Structural Biology Studies
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography stands as a powerful technique for elucidating these structures at an atomic level. Similarly, understanding how a molecule interacts with biological macromolecules, such as proteins, is crucial for assessing its biological activity. However, a comprehensive search of the scientific literature and structural databases reveals a notable absence of specific crystallographic and detailed protein-ligand interaction studies for the compound this compound.
X-ray Crystallography of this compound and its Co-crystals
As of the latest available data, there are no published single-crystal X-ray diffraction studies specifically for this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available in the public domain. The lack of this fundamental data precludes a detailed discussion of its solid-state conformation and intermolecular interactions in a crystalline environment.
In the broader field of crystal engineering, the formation of co-crystals—crystalline structures composed of two or more different molecules in the same crystal lattice—is a common strategy to modify the physicochemical properties of a substance, such as solubility and stability. researchgate.netpdbj.org There is, however, no specific literature describing the successful synthesis and crystallographic analysis of this compound co-crystals.
For illustrative purposes, the study of structurally related imidazole-containing compounds, such as the antifungal agent ketoconazole (B1673606), has yielded extensive crystallographic data. Studies on ketoconazole have detailed its crystal structure and the formation of numerous co-crystals with various organic acids. researchgate.netacs.orgacs.orgalquds.edu These studies provide insights into the hydrogen bonding motifs and other intermolecular interactions that govern the crystal packing of such molecules. For instance, co-crystals of ketoconazole with dicarboxylic acids have been shown to form robust hydrogen-bonded networks that can significantly enhance aqueous solubility. researchgate.netacs.org
Table 1: Illustrative Crystallographic Data for a Structurally Related Compound: Ketoconazole-Fumaric Acid Co-crystal
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.5726 |
| b (Å) | 11.0341 |
| c (Å) | 14.5726 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2345.9 |
| Z | 4 |
Note: This data is for a ketoconazole co-crystal and is provided for illustrative purposes only due to the absence of specific data for this compound. mdpi.com
Insights into Protein-Ligand Interactions at Atomic Resolution
The biological activity of a compound is often predicated on its ability to bind to and modulate the function of a specific protein target. acs.org Determining the three-dimensional structure of a protein-ligand complex provides invaluable, atomic-level insights into the specific interactions that drive binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
A thorough review of the Protein Data Bank (PDB) and the broader scientific literature indicates that no experimentally determined structures of this compound in complex with a protein target have been deposited or published. Its primary reported use is as a cosmetic ingredient for controlling oily skin, which may suggest an interaction with enzymes involved in sebum production. medchemexpress.comselleckchem.com One of its synonyms, Elubiol, has been reported to reduce cholesterol production in human keratinocytes, hinting at a potential interaction with enzymes in the sterol biosynthesis pathway. medchemexpress.com
Many antifungal agents containing an imidazole moiety, such as ketoconazole, function by inhibiting cytochrome P450 enzymes, particularly lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. pdbj.orgnih.gov X-ray crystal structures of ketoconazole in complex with human CYP51 and other cytochrome P450 enzymes have been solved. pdbj.orgrcsb.orgnih.govatomistry.com These structures reveal that the imidazole nitrogen of ketoconazole coordinates with the heme iron atom in the active site of the enzyme, a hallmark interaction for this class of inhibitors. nih.govnih.gov The dichlorophenyl group of ketoconazole typically occupies a hydrophobic pocket within the active site, contributing to the binding affinity. pdbj.org
Table 2: Key Protein-Ligand Interactions for a Structurally Related Compound: Ketoconazole with Human Lanosterol 14α-demethylase (CYP51)
| Interaction Type | Ligand Moiety | Protein Residues Involved |
| Coordination Bond | Imidazole Nitrogen | Heme Iron |
| Hydrophobic Interactions | Dichlorophenyl Ring | Conservative hydrophobic residues in the active site |
| Hydrogen Bonds | Acetyl Group | Amino acid side chains (e.g., Serine) |
Note: This table describes the interactions of ketoconazole with its target protein and is provided as a conceptual model. Specific interactions for this compound may differ. pdbj.orgresearchgate.net
Given the structural similarities between this compound and ketoconazole, it is plausible that it could interact with similar protein targets through a comparable binding mode. However, without experimental structural data for this compound itself, any discussion of its specific protein-ligand interactions remains speculative. Further research, including crystallographic and structural biology studies, would be necessary to elucidate the precise molecular mechanisms underlying its reported activities.
Environmental Biotransformation and Fate Studies if Academically Significant Outside of Hazard Assessment
Photodegradation Mechanisms and Products in Aquatic Systems
Microbial Biotransformation Pathways and Metabolite Identification
There is a notable absence of academic studies focused on the microbial biotransformation of Dichlorophenyl imidazoldioxolan. Research identifying specific microbial strains capable of degrading this compound, the enzymatic pathways involved, and the resulting metabolites has not been found in the public domain. While the biotransformation of other imidazole (B134444) fungicides has been a subject of research, indicating that this class of compounds can be susceptible to microbial action, specific data for this compound is lacking. Therefore, its persistence and potential for bioaccumulation in environments rich in microbial life are not well-documented from an academic standpoint.
Chemical Stability and Degradation Kinetics in Abiotic Matrices
Detailed kinetic studies on the degradation of this compound in various abiotic environmental matrices, such as soil and sediment, are not available in the reviewed literature. However, information from commercial and patent literature provides some insights into its chemical stability under specific conditions, primarily related to its use in cosmetic formulations.
The compound is reported to be a stable solid at temperatures below 40°C. fengchengroup.com Its solubility in water is low, with one source citing a figure of 200 mg/L, while other sources describe it as insoluble in water but soluble in solvents like ethanol (B145695) and propylene (B89431) glycol. fengchengroup.commyskinrecipes.com This low water solubility may influence its transport and partitioning in aquatic environments.
Information from product specifications indicates that this compound is stable in a pH range of 3.5 to 7. myskinrecipes.com This suggests a degree of persistence in neutral to slightly acidic environmental conditions, though dedicated hydrolysis studies under various pH and temperature conditions, as per environmental testing guidelines, have not been found. One patent mentions the use of antioxidants such as butylated hydroxytoluene (BHT) to prevent its degradation in shampoo formulations, which suggests a susceptibility to oxidation.
Table 1: Reported Chemical Stability and Solubility of this compound
| Property | Value/Description | Source(s) |
| Physical Form | White to off-white powder | chemball.com |
| Water Solubility | 200 mg/L; Insoluble | fengchengroup.commyskinrecipes.com |
| Solubility in other solvents | Soluble in ethanol and propylene glycol | myskinrecipes.com |
| Thermal Stability | Stable at temperatures below 40°C | fengchengroup.com |
| pH Stability | Reported to be stable in the pH range of 3.5 - 7 | myskinrecipes.com |
It is crucial to note that the data presented above are derived from sources related to the compound's application in commercial products and not from dedicated environmental fate and transport studies. Therefore, these values provide only a preliminary indication of its potential behavior in the environment.
Emerging Research Frontiers and Methodological Advancements
Application of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery of novel antifungal agents by accelerating the identification and optimization of lead compounds. nih.govresearchgate.netyoutube.com These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models, significantly reducing the time and resources required in the early stages of drug development. researchgate.net
One of the primary applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.comdrugtargetreview.comunc.edu QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.comdrugtargetreview.com For antifungal research, these models are trained on datasets of known azole compounds and their measured efficacy against various fungal species. By calculating a wide array of molecular descriptors that capture physicochemical, topological, and quantum-chemical properties, ML algorithms like Random Forest, Support Vector Machines, and Neural Networks can predict the antifungal activity of new, untested dichlorophenyl imidazoldioxolan derivatives. drugtargetreview.comelifesciences.org This allows for the virtual screening of large chemical libraries to prioritize candidates for synthesis and biological testing. drugtargetreview.com
Recent studies have demonstrated the power of data-driven ML frameworks in predicting antifungal compound activity. In one such study, a curated dataset of thousands of antifungal and non-antifungal compounds was used to train multiple supervised learning models. The Random Forest (RF) and Multi-Layer Perceptron (MLP) models achieved outstanding predictive performance, highlighting the potential of integrating molecular informatics with machine learning for antifungal discovery. elifesciences.org
Table 1: Machine Learning Models in Antifungal Compound Discovery
| Machine Learning Model | Application in Discovery of Azole-like Compounds | Key Advantage | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity of new derivatives based on their chemical structure. | Enables rapid virtual screening and prioritization of candidates. | drugtargetreview.comunc.edunih.govfigshare.com |
| Random Forest (RF) | Classifies compounds as active or inactive; identifies key molecular descriptors for activity. | High accuracy and ability to handle complex, non-linear data. | elifesciences.org |
| Support Vector Machines (SVM) | Builds classification and regression models to predict antifungal potency. | Effective in high-dimensional spaces, suitable for complex molecular data. | elifesciences.org |
| Deep Neural Networks (DNN) / Multi-Layer Perceptron (MLP) | Learns complex patterns from large datasets to predict activity and generate novel structures. | Can automatically learn features from raw data, leading to potentially more accurate predictions. | researchgate.netelifesciences.org |
Novel Assay Development for High-Throughput Screening in Biological Systems (Non-human)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds. mdpi.com The development of novel, robust, and efficient HTS assays is critical for identifying new antifungal agents like this compound derivatives. Traditional methods for assessing antifungal activity, such as broth microdilution or agar-based assays, can be time-consuming and are often not amenable to large-scale screening. mdpi.comnih.gov
Recent innovations have focused on creating more sophisticated and automated screening platforms for non-human biological systems, particularly pathogenic fungi. One such advancement is the development of a dual-readout HTS assay for Aspergillus fumigatus. This assay is not dependent on traditional growth metrics like biomass or metabolism; instead, it detects cell lysis through the release of the cytosolic enzyme adenylate kinase (AK). nih.govasm.orguiowa.edu This method allows for the specific identification of compounds that disrupt fungal cell integrity. A unique feature of this assay is its ability to also identify molecules that inhibit the germination of fungal conidia, expanding the scope of discoverable antifungal mechanisms. nih.govuiowa.edu
Another key area of development is the creation of pan-fungal screening platforms. These assays are designed to test compounds against a panel of high-priority fungal pathogens simultaneously under standardized conditions. asm.org By using an enriched medium that supports the growth of diverse fungal species, researchers can more efficiently identify broad-spectrum antifungal agents. A proof-of-principle study screening a chemical fragment library against five different fungal pathogens demonstrated the high quality and reproducibility of this approach, with Z-factors (a measure of assay quality) consistently indicating excellent performance. asm.orgnih.gov
High-content screening (HCS) is also being applied to antifungal discovery. These image-based assays use automated microscopy to analyze complex cellular phenotypes. For instance, an HCS method has been developed to identify inhibitors of fungal dimorphism in Candida albicans, a key virulence trait. nih.govnih.gov The assay quantitatively discriminates between yeast and hyphal forms by analyzing cell morphology parameters like the length-to-width ratio, allowing for the identification of compounds that block this pathogenic transition. nih.gov
Table 2: Comparison of Novel High-Throughput Screening Assays for Antifungal Discovery
| Assay Type | Principle | Target Organism(s) | Key Finding / Application | Reference |
|---|---|---|---|---|
| Adenylate Kinase (AK) Release Assay | Measures cell lysis via release of a cytosolic enzyme. | Aspergillus fumigatus | Identifies compounds that disrupt cell integrity or inhibit conidial germination. | nih.govasm.org |
| Pan-Fungal Growth Assay | Uses enriched media to support growth of multiple fungal species for parallel screening. | C. albicans, C. auris, A. fumigatus, C. neoformans, N. glabratus | Enables efficient discovery of broad-spectrum antifungal compounds. | asm.orgnih.gov |
| High-Content Morphological Screening | Image-based analysis of cellular morphology (e.g., yeast-to-hypha transition). | Candida albicans | Identifies compounds that block virulence-related phenotypic switching. | nih.govnih.gov |
| Biofilm Inhibition Assay | Measures the inhibition of biofilm formation using a viability dye (e.g., alamarBlue®). | Candida albicans | Identifies agents effective against drug-resistant biofilms and potentiators of existing antifungals. | oup.com |
Integration of Multi-Omics Data for Comprehensive Biological Profiling (Excluding human clinical data)
To fully understand the mechanism of action of antifungal compounds like this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive profile of the cellular response to a compound, revealing its primary targets and downstream effects. researchgate.netnih.gov
Proteomic studies, which analyze the entire set of proteins in a cell, have been instrumental in elucidating the fungal response to azole drugs. For example, treating Aspergillus fumigatus with voriconazole, an azole antifungal, led to significant changes in protein expression. nih.gov Proteins involved in general stress response and detoxification were prominently upregulated, while those related to cell metabolism and energy were downregulated, indicating a cellular effort to combat drug-induced stress while conserving energy. researchgate.netnih.gov Such analyses can uncover previously uncharacterized proteins that may serve as novel targets for future antifungal therapies. nih.gov
Combining transcriptomics (analysis of gene expression) and proteomics offers a more holistic view. nih.govmdpi.com This dual approach was used to investigate the antifungal mechanism of a compound against Talaromyces marneffei. The integrated analysis revealed that the compound disrupted fatty acid biosynthesis and cellular energy metabolism, ultimately impairing mitochondrial function. nih.gov
Furthermore, the integration of transcriptomics and metabolomics can directly link gene expression changes to alterations in metabolic pathways. frontiersin.org In a study on Rhizoctonia solani, treatment with an antifungal compound led to significant changes in both gene expression and metabolite levels. The combined analysis revealed that the compound impaired the pathogen's antioxidative activities and weakened its pathogenicity by downregulating key glycoside hydrolase genes. frontiersin.org This multi-omics approach enables the construction of detailed molecular mechanism diagrams, illustrating how a compound impacts interconnected cellular pathways.
Table 3: Multi-Omics Approaches in Antifungal Research
| Omics Combination | Fungal Model | Key Insights Gained | Reference |
|---|---|---|---|
| Proteomics | Aspergillus fumigatus | Identified upregulation of stress response proteins and downregulation of metabolic proteins in response to voriconazole. | nih.gov |
| Transcriptomics & Proteomics | Talaromyces marneffei | Revealed disruption of fatty acid biosynthesis and energy metabolism as the primary antifungal mechanism. | nih.gov |
| Transcriptomics & Metabolomics | Rhizoctonia solani | Linked gene expression changes to metabolic disruption, particularly in antioxidative pathways and pathogenicity factors. | frontiersin.org |
| Proteomics | Phyllosticta citricarpa | Demonstrated that volatile organic compounds interfere with key metabolic pathways, informing on antifungal stress responses. | nih.gov |
Exploration of New Synthetic Paradigms for Imidazoldioxolane Derivatives
The chemical synthesis of complex heterocyclic structures like imidazoldioxolanes is a constantly evolving field. The exploration of new synthetic paradigms is crucial for generating novel derivatives with improved antifungal properties and for making the synthesis process more efficient, cost-effective, and environmentally benign.
One emerging paradigm is the use of automated, multistep continuous flow synthesis. nih.gov This technology utilizes microreactors to perform sequential chemical reactions in a single, uninterrupted process, eliminating the need to isolate intermediates. This approach offers precise control over reaction conditions, enhances safety, and significantly accelerates the production of complex molecules. For example, a three-step sequence involving a Hantzsch thiazole synthesis, deketalization, and a Biginelli multicomponent reaction was successfully automated to produce highly functionalized heterocyclic compounds in under 15 minutes with high yields. nih.gov Such automated systems could be adapted for the rapid synthesis of libraries of imidazoldioxolane derivatives for structure-activity relationship studies.
The design of novel derivatives often involves modifying the core structure of a known active compound. For instance, new series of ketoconazole (B1673606) derivatives have been synthesized by modifying the distal piperazine (B1678402) nitrogen to incorporate primary arylsulfonamides. nih.gov This strategy aims to create multi-target agents that inhibit not only the primary fungal target, lanosterol-14α-demethylase (CYP51), but also other key enzymes. nih.gov Similarly, researchers have designed and synthesized novel azole derivatives with benzanilide-containing side chains, which are intended to penetrate deep into the hydrophobic channels of the CYP51 enzyme, thereby enhancing antifungal activity, particularly against resistant strains. nih.gov
Furthermore, there is a continuous effort to develop new, more efficient protocols for constructing the core heterocyclic rings. Research into the synthesis of imidazoles and their fused analogues from precursors like N-propargylamines aims to improve reaction efficiency and regioselectivity. rsc.orgnih.gov The use of "green" chemistry tools, such as microwave and ultrasound irradiation, is also becoming more prevalent in the synthesis of imidazole-containing compounds, offering faster reaction times and often higher yields compared to conventional methods. bohrium.commdpi.com These innovative synthetic strategies are essential for expanding the chemical space around the this compound scaffold and discovering next-generation antifungal agents.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Dichlorophenyl imidazoldioxolan to improve yield and purity?
- Methodological Answer :
- Start with 2,4-dichloroacetophenone as a precursor, followed by substitution and nucleophilic reactions with imidazole derivatives. Use spectroscopic techniques (e.g., NMR, FTIR) to confirm intermediate structures .
- Optimize reaction conditions (temperature, solvent polarity, catalyst) to enhance stereochemical control and reduce byproducts. For example, anhydrous environments minimize hydrolysis of reactive intermediates .
- Purify the final product using column chromatography or recrystallization, and validate purity via HPLC or mass spectrometry .
Q. How can researchers determine the antifungal mechanism of action of this compound?
- Methodological Answer :
- Conduct in vitro assays to measure ergosterol biosynthesis inhibition using fungal cell extracts. Compare ergosterol levels pre- and post-treatment via GC-MS .
- Perform membrane permeability tests (e.g., propidium iodide uptake assays) to assess cell wall integrity disruption .
- Validate target specificity by testing against fungal strains with known ergosterol biosynthesis mutations .
Q. What analytical methods are recommended for quantifying this compound in environmental samples?
- Methodological Answer :
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Calibrate with deuterated internal standards to account for matrix effects .
- For degradation studies, employ UV-Vis spectroscopy to track absorbance changes at characteristic wavelengths (e.g., 270–290 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across fungal species?
- Methodological Answer :
- Perform comparative genomic analysis of fungal strains to identify ergosterol pathway variations (e.g., CYP51 gene mutations) that confer resistance .
- Use isogenic strain pairs (wild-type vs. mutant) to isolate the compound’s mechanism from confounding genetic factors .
- Apply multivariate statistical models to differentiate species-specific pharmacokinetic factors (e.g., metabolic degradation rates) .
Q. What strategies can mitigate environmental persistence of this compound in agricultural applications?
- Methodological Answer :
- Investigate microbial degradation pathways using soil microcosms. Screen for bacteria producing laccase or peroxidase enzymes capable of breaking down the compound .
- Evaluate photodegradation under controlled UV exposure and analyze breakdown products via high-resolution mass spectrometry .
- Develop formulation additives (e.g., biodegradable microcapsules) to reduce leaching into groundwater .
Q. How can combinatorial therapies enhance the antifungal efficacy of this compound while minimizing resistance?
- Methodological Answer :
- Test synergistic effects with azole antifungals (e.g., fluconazole) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Use transcriptomic profiling (RNA-seq) to identify resistance-related gene expression changes in dual-therapy models .
- Design in vivo models (e.g., murine candidiasis) to validate efficacy and safety of combination regimens .
Q. What experimental frameworks are suitable for assessing the compound’s non-target toxicity in aquatic ecosystems?
- Methodological Answer :
- Conduct acute and chronic toxicity tests on model organisms (e.g., Daphnia magna, zebrafish) using OECD guidelines. Measure LC50/EC50 values and monitor behavioral or reproductive endpoints .
- Perform metabolomic profiling to identify off-target biochemical disruptions (e.g., oxidative stress biomarkers) .
- Compare results with computational toxicity predictions using QSAR models .
Guidance for Addressing Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
